molecular formula C24H28N2O3 B5226480 3-(4-benzyl-1-piperidinyl)-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione

3-(4-benzyl-1-piperidinyl)-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B5226480
M. Wt: 392.5 g/mol
InChI Key: IQIKCSZVQKHYRN-UHFFFAOYSA-N
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Description

3-(4-benzyl-1-piperidinyl)-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been used as a recreational drug due to its stimulant properties, but in recent years, it has gained attention for its potential therapeutic applications.

Mechanism of Action

BZP acts as a stimulant by increasing the release of dopamine and serotonin in the brain. BZP can also inhibit the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. BZP can also activate the adrenergic receptors, leading to an increase in heart rate and blood pressure.
Biochemical and physiological effects:
BZP has been shown to have various biochemical and physiological effects. BZP can increase the release of cortisol, a stress hormone, and can also increase the levels of prolactin, a hormone involved in lactation. BZP can also increase the levels of glucose and insulin in the blood, leading to hyperglycemia and insulin resistance.

Advantages and Limitations for Lab Experiments

BZP has several advantages and limitations for lab experiments. BZP is readily available and can be synthesized easily. BZP can also be used as a reference compound for the development of new drugs. However, BZP has several limitations, such as its potential toxicity and adverse effects. BZP can also interact with other drugs and can lead to drug-drug interactions.

Future Directions

There are several future directions for the study of BZP. BZP can be further studied for its potential therapeutic applications in various fields such as neuroscience and pharmacology. BZP can also be studied for its potential as a drug delivery agent and as a prodrug. Further studies can also be conducted to understand the mechanism of action of BZP and its biochemical and physiological effects. The potential toxicity and adverse effects of BZP can also be further studied to understand its safety profile.
Conclusion:
In conclusion, BZP is a synthetic compound that has gained attention for its potential therapeutic applications. BZP can be synthesized easily and has been studied for its potential as an analgesic agent, drug delivery agent, and prodrug. BZP acts as a stimulant by increasing the release of dopamine and serotonin in the brain and can lead to various biochemical and physiological effects. BZP has several advantages and limitations for lab experiments, and future studies can be conducted to understand its potential therapeutic applications and safety profile.

Synthesis Methods

BZP can be synthesized by the reaction of piperazine with benzyl chloride and ethyl 3-oxo-4-phenylbutanoate. The resulting compound is then subjected to cyclization with acetic anhydride to produce BZP. This synthesis method has been well established in the literature and has been used in various studies.

Scientific Research Applications

BZP has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and toxicology. In neuroscience, BZP has been shown to modulate the activity of dopamine and serotonin receptors, which are implicated in various neurological disorders such as Parkinson's disease and depression. BZP has also been studied for its potential as an analgesic agent, as it can activate the opioid receptors.
In pharmacology, BZP has been studied for its potential as a drug delivery agent. BZP can form complexes with various drugs and can enhance their solubility and bioavailability. BZP has also been studied for its potential as a prodrug, where it can be metabolized to the active drug in vivo.
In toxicology, BZP has been studied for its potential toxicity and adverse effects. BZP has been shown to cause neurotoxicity and hepatotoxicity in animal studies. BZP has also been shown to have addictive properties and can lead to dependence and withdrawal symptoms.

properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-2-29-21-10-6-9-20(16-21)26-23(27)17-22(24(26)28)25-13-11-19(12-14-25)15-18-7-4-3-5-8-18/h3-10,16,19,22H,2,11-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIKCSZVQKHYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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